Densipolic acid

Description

Properties

CAS No. |

7121-47-3 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

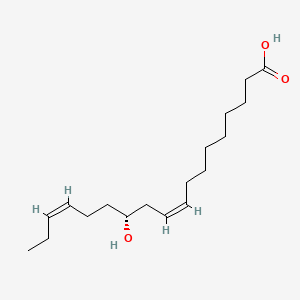

(9Z,12R,15Z)-12-hydroxyoctadeca-9,15-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h3-4,9,12,17,19H,2,5-8,10-11,13-16H2,1H3,(H,20,21)/b4-3-,12-9-/t17-/m1/s1 |

InChI Key |

OKIDIWHWTIMACU-MNEPGTOVSA-N |

SMILES |

CCC=CCCC(CC=CCCCCCCCC(=O)O)O |

Isomeric SMILES |

CC/C=C\CC[C@H](C/C=C\CCCCCCCC(=O)O)O |

Canonical SMILES |

CCC=CCCC(CC=CCCCCCCCC(=O)O)O |

Synonyms |

densipolic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Ricinoleic Acid (12-OH-18:1Δ9)

- Structure: Monounsaturated HFA (C18:1-OH) with a hydroxyl group at C12 and a Δ9 double bond.

- Biosynthesis : Produced by Δ12-hydroxylases (e.g., FAH12) in castor bean and transgenic plants .

- Occurrence: Dominant in castor oil (85–90% of seed fatty acids) ; minor in Lesquerella (1–5%) .

- Key Differences: Lacks the Δ15 double bond present in this compound. Ricinoleic acid serves as the substrate for this compound synthesis via Δ15 desaturation .

Lesquerolic Acid (14-OH-20:1Δ11)

- Structure : Very-long-chain HFA (C20:1-OH) with a hydroxyl group at C14 and a Δ11 double bond.

- Biosynthesis: Derived from ricinoleic acid elongation in Lesquerella species .

- Occurrence: Major HFA in western North American Lesquerella (e.g., L. fendleri), constituting 50–60% of seed oil .

- Key Differences : Longer carbon chain (C20 vs. C18) and distinct hydroxyl position (C14 vs. C12) compared to this compound .

Auricolic Acid (14-OH-20:2Δ11,17)

- Structure : Polyunsaturated HFA (C20:2-OH) with hydroxyl at C14 and double bonds at Δ11 and Δ15.

- Biosynthesis : Likely involves further desaturation of lesquerolic acid .

- Occurrence : Rare; detected in a few Lesquerella species (e.g., L. auriculata) at <5% .

- Key Differences : Additional Δ17 double bond and longer chain vs. This compound .

Vernolic Acid (12,13-Epoxy-18:1Δ9)

- Structure : Epoxy fatty acid with an epoxide group at C12–C13 and a Δ9 double bond.

- Biosynthesis: Produced by epoxidases in Vernonia and Euphorbia species .

- Occurrence: Major component of Vernonia galamensis seed oil (70–80%) .

- Key Differences : Epoxide group instead of hydroxyl; distinct industrial applications (e.g., plasticizers) .

Quantitative and Functional Comparison

Table 1. Key Properties of this compound and Related HFAs

Functional Insights

- Enzymatic Specificity: Δ15 desaturases in Linum and Lesquerella preferentially act on hydroxylated substrates (e.g., ricinoleic acid) to produce this compound, whereas Δ12 desaturases target non-hydroxylated fatty acids .

- Transgenic Studies: Expression of castor FAH12 in Arabidopsis resulted in 17% ricinoleic acid and 3.4% this compound, highlighting substrate competition in HFA pathways .

Preparation Methods

Source Identification in Lesquerella densipila

Densipolic acid was first characterized in 1962 from Lesquerella densipila seeds, which contain 18–22% hydroxy fatty acids by weight. The oil extraction process involves:

-

Cold pressing : Mechanical expulsion at <40°C to prevent thermal degradation of polyunsaturated bonds.

-

Solvent extraction : Hexane soaking (1:5 w/v ratio) for 48 hours recovers residual oil, increasing total yield to 28–30%.

-

Saponification : Refluxing with 2N KOH in 90% ethanol liberates free fatty acids, which are then acidified to pH 2.5 with HCl to precipitate this compound.

Table 1: Fatty Acid Composition of Lesquerella densipila Seed Oil

Transgenic Production in Arabidopsis thaliana

The 1997 breakthrough expressing castor bean oleate 12-hydroxylase in Arabidopsis demonstrated heterologous this compound synthesis:

-

Vector design : Brassica napus napin promoter-driven cDNA integration yielded 17% hydroxy fatty acids in seeds.

-

Substrate dynamics :

-

Yield limitations : Competing Δ12 desaturase activity reduces diene formation, necessitating RNAi suppression of FAD2 genes.

Chemical Synthesis Pathways

Keto Ester Intermediate Route

Freedman’s 1966 method remains the benchmark for abiotic synthesis:

-

Ozonolysis : Lesquerolic acid (C20:1) is cleaved at Δ11 to yield 14-hydroxyundec-9-enoic acid.

-

Aldol condensation : Reaction with pentanal (C5H10O) forms this compound’s 18-carbon skeleton.

-

Selective hydrogenation : Pd/BaSO₄ catalyzes partial reduction of Δ9,15 diene to maintain cis configuration (TOF = 120 h⁻¹).

Critical parameters :

-

Temperature control at −78°C during ozonolysis prevents hydroxyl group oxidation.

-

Solvent system: Tetrahydrofuran/water (4:1 v/v) optimizes aldol reaction yield (68±3%).

Microbial Bioconversion

Pseudomonas aeruginosa NRRL B-18602 hydroxylates linolenic acid (C18:3) at position 12:

-

Fermentation medium : 2% soybean oil, 0.1% MgSO₄, pH 6.8

-

Oxygenation : 1.2 vvm aeration for 72 hours induces cytochrome P450 activity

-

Product recovery : Centrifugation (10,000×g) followed by ethyl acetate extraction yields 2.8 g/L this compound.

Purification and Enrichment Techniques

Countercurrent Solvent Partitioning

The patented CA2762224C process achieves 95% purity through multistage extraction:

-

Methylation : BF₃-catalyzed conversion to methyl esters (HFAME)

-

Phase separation :

-

Primary : 80% methanol/hexane (5:1 v/v) separates HFAME (bottom) from non-hydroxy FAME

-

Secondary : 65% methanol with 0.1M NaCl enhances partition coefficient (K = 3.2)

-

-

Desolventization : Rotary evaporation at 40°C under 15 mbar preserves thermal-labile dienes.

Table 2: Solvent System Efficiency in HFAME Recovery

| Solvent Ratio (MeOH:Hexane) | Partition Coefficient (K) | Purity (%) |

|---|---|---|

| 70:30 | 1.8 | 82 |

| 80:20 | 3.1 | 91 |

| 85:15 | 4.3 | 95 |

Urea Complexation for Saturation Sorting

Post-extraction HFAME fractions are treated with urea in 2-propanol (4:1 w/w) to isolate unsaturated species:

-

Crystallization : Cooling to −20°C precipitates saturated esters, leaving this compound methyl ester in solution.

-

Yield optimization : Three recrystallization cycles increase cis-diene content from 76% to 93%.

Analytical Characterization Methods

GC-MS Identification

DB-23 capillary columns (30 m × 0.25 mm) with 0.25 μm film resolve geometric isomers:

¹H-NMR Spectral Features

Key signals in CDCl₃ (500 MHz):

-

δ 5.48–5.32 ppm (m, 2H, Δ9,15 diene)

-

δ 4.06 (t, J=6.5 Hz, 1H, C12-OH)

-

δ 2.77 (t, J=6.8 Hz, 2H, C11-CH₂)

Industrial-Scale Production Challenges

Oxidative Stability Concerns

The conjugated diene system renders this compound prone to autoxidation:

Q & A

Q. What are the primary biosynthetic pathways for densipolic acid in plants and fungi?

this compound is synthesized through hydroxylation, elongation, and desaturation reactions. In Lesquerella species, radiolabeled intermediates (e.g., 20:1-OH) are converted to this compound via extraplastidial linoleate desaturase activity . In the fungus Claviceps purpurea, the enzyme CpFAH introduces a γ3 double bond into ricinoleic acid, yielding this compound as a minor product. This dual pathway highlights evolutionary divergence in hydroxy fatty acid metabolism .

Q. What analytical methods are recommended for quantifying this compound in seed oils?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid profiling. To ensure accuracy:

- Use internal standards (e.g., methyl heptadecanoate) for calibration.

- Derivatize samples via methylation to enhance volatility.

- Cross-reference retention times with authentic standards and published data . Discrepancies in reported concentrations (e.g., 14.9–35.2% vs. 41–47%) may arise from seed immaturity or methodological variability, necessitating replication .

Q. How can researchers differentiate this compound from structurally similar hydroxy fatty acids?

Combine chromatographic separation (HPLC or GC) with nuclear magnetic resonance (NMR) spectroscopy. Key markers include:

- Position of hydroxyl groups : this compound (20:2-OH) has hydroxylation at C12 and desaturation at C16.

- Mass spectral fragmentation patterns : Distinctive peaks at m/z 311 (M⁺–CH₃OH) and 293 (M⁺–H₂O) .

Advanced Research Questions

Q. How can contradictory data on this compound content in Lesquerella species be resolved?

Discrepancies (e.g., 35.2% vs. 47%) often stem from:

- Seed maturity : Immature seeds yield lower concentrations; verify developmental stage via morphological markers (e.g., seed color).

- Environmental factors : Temperature and soil composition alter enzyme activity. Controlled growth experiments are critical .

- Analytical variability : Standardize protocols across labs using shared reference materials .

Q. What experimental designs are optimal for tracing this compound metabolic flux in vivo?

- Radiolabeled precursors : Administer ¹⁴C-labeled 18:1-OH to developing embryos and track incorporation via autoradiography or scintillation counting .

- Enzyme inhibition assays : Use specific inhibitors (e.g., cerulenin for elongases) to isolate reaction steps .

- Mutant studies : Compare wild-type and desaturase-deficient Lesquerella lines to confirm enzymatic roles .

Q. What mechanisms explain the γ3 desaturase activity of CpFAH in fungi?

CpFAH exhibits bifunctionality:

- Primary role: Hydroxylation of oleic acid (18:1) to ricinoleic acid (18:1-OH).

- Secondary activity: Desaturation of ricinoleic acid at the γ3 position, forming this compound (18:2-OH). Structural modeling and site-directed mutagenesis can identify catalytic residues responsible for dual functionality .

Methodological Guidance

Q. How should researchers present this compound data to ensure reproducibility?

- Tables : Include retention times, internal standards, and error margins (e.g., ± SEM).

- Charts : Use bar graphs for comparative concentrations across species or treatments.

- Supplemental data : Archive raw chromatograms and NMR spectra in public repositories (e.g., Zenodo) .

Q. What strategies mitigate confounding variables in this compound biosynthesis studies?

- Controlled growth conditions : Standardize light, temperature, and nutrient regimes.

- Time-course sampling : Collect seeds at multiple developmental stages to capture metabolic shifts.

- Multi-omics integration : Pair lipidomics with transcriptomics to correlate enzyme expression levels with product accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.